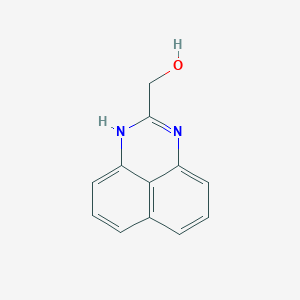

1H-perimidin-2-ylmethanol

Description

Significance of the Perimidine Scaffold in Contemporary Organic and Medicinal Chemistry

The perimidine scaffold is a fascinating class of nitrogen-containing heterocycles that has garnered significant attention in recent years. nih.gov This tricyclic system, formed by the fusion of a pyrimidine (B1678525) ring with a naphthalene (B1677914) moiety, exhibits unique electronic properties, behaving as both a π-deficient and π-excessive system. iith.ac.in This dual nature makes perimidines versatile building blocks in organic synthesis and contributes to their diverse biological activities.

Perimidine derivatives have been investigated for a wide range of pharmacological applications, including as antitumor, antifungal, antimicrobial, and antiulcer agents. iith.ac.inresearchgate.net Their ability to interact with various biological targets, such as proteins and nucleic acids, underscores their potential in drug discovery. nih.gov The planar nature of the perimidine ring system allows for effective intercalation with DNA, a mechanism exploited in the design of some anticancer agents.

Overview of Perimidine Derivatives and Their Academic Research Landscape

The academic research landscape of perimidine derivatives is rich and varied, with a strong focus on the development of novel synthetic methodologies and the exploration of their biological and material properties. nih.gov Numerous synthetic routes to perimidines have been developed, often involving the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds, such as aldehydes and ketones. nih.gov Researchers have explored various catalytic systems, including metal catalysts, acid catalysts, and even green, catalyst-free conditions, to improve the efficiency and environmental friendliness of these syntheses. nih.gov

The derivatization of the perimidine core at the 2-position is a common strategy to modulate its properties. A notable example is the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol, which is achieved through the reduction of the corresponding ketone. iith.ac.in This highlights the feasibility of introducing a methanol (B129727) group at the 2-position, a key structural feature of the title compound.

Research Imperatives for 1H-Perimidin-2-ylmethanol and Related Methanol Derivatives

The specific research imperatives for this compound and its related methanol derivatives are driven by the broader goals of perimidine chemistry. A primary focus is the exploration of their potential as novel therapeutic agents. The presence of a hydroxyl group in these molecules provides a handle for further chemical modifications, allowing for the creation of libraries of new compounds for biological screening.

Future research in the field of pyrimidine and, by extension, perimidine metabolism is likely to focus on understanding the complex regulation of these pathways in various disease contexts. numberanalytics.com This could involve investigating how compounds like this compound interact with key enzymes in these pathways. numberanalytics.com The development of new therapeutic strategies targeting pyrimidine metabolism is an active area of research, and perimidine derivatives could play a significant role in this endeavor. numberanalytics.comnumberanalytics.com

Furthermore, the unique photophysical properties of the perimidine scaffold suggest that methanol derivatives could be explored for applications in materials science, such as in the development of chemosensors or organic light-emitting diodes (OLEDs). researchgate.net The synthesis and characterization of metal complexes of these ligands could also lead to new catalysts or materials with interesting magnetic or electronic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20956-94-9 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1H-perimidin-2-ylmethanol |

InChI |

InChI=1S/C12H10N2O/c15-7-11-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,15H,7H2,(H,13,14) |

InChI Key |

JEZCQKKWTIYYMX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1h Perimidin 2 Ylmethanol and Its Structural Analogues

Strategies for the Construction of the 1H-Perimidine Core

The foundational step in synthesizing 1H-perimidin-2-ylmethanol and its analogs is the construction of the 1H-perimidine ring system. This is most commonly achieved through the cyclization of a diamine with a carbonyl-containing compound. nih.gov

Condensation Reactions of 1,8-Diaminonaphthalene (B57835) with Aldehydes and Ketones

The most prevalent method for constructing the perimidine framework involves the condensation of 1,8-diaminonaphthalene (NDA) with various aldehydes and ketones. nih.gov This reaction typically proceeds via a cyclocondensation mechanism, forming a 2,3-dihydro-1H-perimidine intermediate, which can then be aromatized to the corresponding perimidine. researchgate.net

The choice of reactants and reaction conditions significantly influences the outcome. For instance, the reaction of 1,8-diaminonaphthalene with benzaldehyde (B42025) yields the 2-phenyl derivative. Similarly, cyclic 1,3-diketones like cyclopentane-1,3-dione and cyclohexane-1,3-dione react with 1,8-diaminonaphthalene to produce novel condensed heterocyclic spiro systems. scispace.com The reaction time and stoichiometric ratios are critical parameters for optimizing the yield, which typically ranges from 60-85%.

A variety of carbonyl compounds can be utilized, including aromatic, heterocyclic, and aliphatic ketones, demonstrating the versatility of this approach. nih.gov The reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides of substituted phenylacetic acids has also been reported as a viable route to 2-substituted perimidines. materialsciencejournal.org

Catalytic Approaches in Perimidine Synthesis

Various catalysts have been employed to enhance the efficiency and selectivity of perimidine synthesis. nih.govmaterialsciencejournal.org These can be broadly categorized into acid catalysts, metal catalysts, and nanocatalysts.

Acid Catalysis: Protonic acids like hydrochloric acid and acetic acid are commonly used to facilitate the cyclization step. Lewis acids such as bismuth chloride (BiCl₃), ytterbium(III) triflate (Yb(OTf)₃), and boric acid have also proven effective. nih.govmaterialsciencejournal.org For example, Yb(OTf)₃ has been used to synthesize substituted perimidine derivatives from NDA and various ketones at room temperature in moderate to high yields. nih.gov Hybrid heteropolyacids (HPA) have also been used, with the catalytic efficiency following the order: HPA/NaY > HPA/NaY/MCM-41 > NaY > HPA > MCM-41. nih.gov

Metal Catalysis: Metal catalysts, including ruthenium(III) chloride and copper(II) nitrate, offer mild and efficient routes to perimidines. nih.gov Ruthenium(III) chloride has been used to catalyze the cyclocondensation of NDA with a range of ketones at 40°C in excellent yields. nih.gov In another example, 2-aryl-substituted 2,3-dihydro-1H-perimidines were synthesized using Zn(OAc)₂·2H₂O as a catalyst. nih.gov

Nanocatalysis: In recent years, nanocatalysts have gained attention due to their high catalytic activity, ease of separation, and reusability. nih.gov Nano-silica sulfuric acid (NSSA) and SiO₂ nanoparticles have been successfully used for the synthesis of perimidine derivatives. nih.govmaterialsciencejournal.org Magnetic nanocatalysts, such as Fe₃O₄@zeolite-SO₃H, have also been developed, offering the advantage of easy magnetic separation and recyclability. nih.gov

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Yb(OTf)₃ | 1,8-Diaminonaphthalene, Ketones | Ethanol (B145695), Room Temperature | Moderate to High | nih.gov |

| RuCl₃ | 1,8-Diaminonaphthalene, Ketones | Ethanol, 40°C | Excellent | nih.gov |

| Nano-silica sulfuric acid (NSSA) | 1,8-Diaminonaphthalene, Aromatic Aldehydes | - | High | materialsciencejournal.org |

| Fe₃O₄@zeolite-SO₃H | 1,8-Diaminonaphthalene, Aldehydes | Solvent-free, 80°C | Excellent | nih.gov |

Microwave-Assisted Synthetic Routes for Perimidines

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netasianpubs.org The synthesis of perimidines is no exception.

Microwave-assisted cyclocondensation of 1,8-diaminonaphthalene with carboxylic acids under acidic conditions has been shown to produce 2-alkyl and 2-arylperimidines in high yields (65-80%). researchgate.netasianpubs.org This method offers a significant improvement over traditional heating. researchgate.net Similarly, the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides under microwave irradiation provides good yields of 2-substituted perimidines in short reaction times. researchgate.netmaterialsciencejournal.org Solvent-free microwave-assisted synthesis has also been reported as a straightforward technique for preparing perimidines. materialsciencejournal.org

Green Chemistry Considerations and Protocols in Perimidine Core Synthesis

In line with the principles of green chemistry, several environmentally benign methods for perimidine synthesis have been developed. materialsciencejournal.orgrasayanjournal.co.in These approaches focus on using safer solvents, recyclable catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net

Water has been utilized as a "greener" reaction medium for the synthesis of 2,3-dihydro-1H-perimidines. nih.govresearchgate.net For instance, the condensation of NDA and various carbonyl compounds in the presence of InCl₃ in water at ambient temperature provides perimidine derivatives with high atom economy. nih.gov Another green approach involves the use of bis(oxalato)boric acid (HBOB) as a recyclable catalyst in ethanol, which offers mild conditions and a simple workup. nih.govresearchgate.net

Solvent-free synthesis using techniques like grinding has also been explored. nih.govmaterialsciencejournal.org The grinding of 1,8-diaminonaphthalene and aldehydes in a mortar and pestle for a short duration can lead to moderate to excellent yields of 2,3-dihydro-1H-perimidines. materialsciencejournal.org Furthermore, the use of recyclable, metal-free catalysts like carbon sulfonic acid in mechanochemical approaches aligns with green chemistry principles, offering high yields and atom economy. dntb.gov.ua

| Method | Catalyst/Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Condensation in Water | InCl₃ | Ambient Temperature | Greener media, high atom economy | nih.gov |

| Recyclable Catalyst | Bis(oxalato)boric acid (HBOB) | Ethanol, Reflux | Mild conditions, recoverable catalyst | nih.govresearchgate.net |

| Grinding (Mechanochemistry) | Solvent-free | Room Temperature | Benign, efficient, moderate to excellent yields | materialsciencejournal.org |

| Mechanochemical Approach | Carbon sulfonic acid | Ethanol, Ambient Temperature | Recyclable catalyst, high atom-economy | dntb.gov.ua |

Functionalization at the 2-Position: Direct Synthesis of this compound and Related Alcohols

Once the 1H-perimidine core is established, the synthesis of this compound and its analogs requires functionalization at the 2-position. A key strategy to achieve this is through the reduction of a carbonyl group at this position.

Reduction of Perimidine-2-carbaldehydes and Perimidine-2-ketones

The reduction of perimidine-2-carbaldehydes and perimidine-2-ketones is a direct and effective method for the synthesis of this compound and its corresponding secondary and tertiary alcohol derivatives. researchgate.net This transformation is a fundamental reaction in organic synthesis.

A notable example is the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol. This is achieved by first synthesizing phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone through the condensation of 1,8-diaminonaphthalene and benzil (B1666583). researchgate.netresearchgate.net The subsequent reduction of the ketone functionality with a reducing agent like sodium borohydride (B1222165) at 0°C results in the quantitative conversion to the desired alcohol. researchgate.netresearchgate.net

The choice of reducing agent is crucial and can be tailored to the specific substrate. Sodium borohydride is a common and effective reagent for the reduction of aldehydes and ketones. researchgate.net The reaction conditions, such as temperature and solvent, can also be optimized to ensure high yields and selectivity.

One-Pot Synthetic Protocols for 2-Substituted Perimidine Methanols

One-pot syntheses offer a streamlined and efficient approach to constructing 2-substituted perimidine methanols, minimizing the need for isolating intermediates and thereby saving time and resources. These protocols often involve the condensation of 1,8-diaminonaphthalene with various carbonyl compounds.

A notable one-pot method involves the reaction of 1,8-diaminonaphthalene with α-hydroxy ketones. For instance, the condensation of 1,8-diaminonaphthalene with benzil at ambient temperature yields phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone. Subsequent reduction of this ketone with sodium borohydride at 0°C quantitatively converts it to the corresponding alcohol, phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol. researchgate.net This two-step, one-pot procedure provides a direct route to this class of compounds.

Researchers have also explored the use of various catalysts to facilitate the synthesis of perimidine derivatives. For example, nano-silica sulfuric acid has been employed as an efficient and reusable catalyst for the cyclocondensation of 1,8-diaminonaphthalene with aromatic aldehydes, leading to high yields and short reaction times. researchgate.net Similarly, catalysts like Cu(NO₃)₂·6H₂O have been used for the condensation reaction at room temperature, offering an environmentally friendly process with operational simplicity. researchgate.net

The synthesis of 2,3-dihydro-1H-perimidines, which are precursors to perimidine methanols, has been achieved through the cyclo-condensation of 1,8-diaminonaphthalene with different carbonyl compounds using indium(III) chloride in water, a greener solvent. nih.gov This method is advantageous due to the use of a mild, inexpensive, and non-toxic catalyst. nih.gov Another approach utilizes phenyl boronic acid as a Lewis acid catalyst in ethanol at 75°C, providing excellent yields and high atom economy. nih.gov

A novel one-pot method for synthesizing β-amino alcohols involves the C-H bond hydroxylation at the benzylic α-carbon, followed by the reduction of a nitrile or amide functional group. rsc.org This cascade process utilizes molecular oxygen as the oxidant and sodium bis(2-methoxyethoxy)aluminum hydride as the reductant, offering a direct route to sterically hindered 1,2-amino alcohols. rsc.org

The following table summarizes a selection of synthesized 2-substituted perimidine methanols and their precursors using one-pot methodologies:

| Compound Name | Starting Materials | Catalyst/Reagent | Solvent | Yield |

| Phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone | 1,8-Diaminonaphthalene, Benzil | - | Ambient Temperature | - |

| Phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol | Phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone | Sodium borohydride | - | Quantitative |

| 2-Aryl-2,3-dihydroperimidines | 1,8-Diaminonaphthalene, Aromatic aldehydes | Nano-silica sulfuric acid | - | High |

| Aryl-2,3-dihydroperimidines | 1,8-Diaminonaphthalene, Aromatic aldehydes | Cu(NO₃)₂·6H₂O | Ethanol | High |

| 2,3-Dihydro-1H-perimidines | 1,8-Diaminonaphthalene, Carbonyl compounds | InCl₃ | Water | High |

| 2,3-Dihydro-1H-perimidines | 1,8-Diaminonaphthalene, Ketones | Phenyl boronic acid | Ethanol | Excellent |

This table is interactive. Users can sort and filter the data.

Optimization of Reaction Conditions and Yields in Perimidine Methanol (B129727) Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing perimidine methanols to maximize yields and ensure the purity of the products. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

The selection of an appropriate catalyst is paramount. Studies have shown that Lewis acids like indium(III) chloride and phenyl boronic acid can effectively catalyze the formation of the perimidine scaffold. nih.gov For instance, the use of 10 mol% of bis(oxalato)boric acid in refluxing ethanol has demonstrated excellent catalytic efficiency in the synthesis of substituted 2,3-dihydro-1H-perimidines. nih.gov The reusability of the catalyst is also a significant factor, with catalysts like nano-silica sulfuric acid being advantageous in this regard. researchgate.net

Solvent choice significantly impacts reaction outcomes. While some reactions proceed efficiently in common organic solvents like ethanol, others have been successfully carried out in greener media such as water. nih.gov The use of solvent-free conditions, where possible, represents an environmentally benign approach that can also lead to cleaner products and simplified workup procedures. academie-sciences.fr

Temperature and reaction time are interdependent variables that need careful optimization. While some syntheses can be conducted at ambient temperature, others require heating to achieve reasonable reaction rates and yields. researchgate.netnih.gov For example, the synthesis of 2,3-dihydro-1H-perimidines using phenyl boronic acid is carried out at 75°C. nih.gov Microwave-assisted synthesis has also been explored as a method to accelerate reaction times and improve yields. researchgate.net

The following table presents a summary of optimized reaction conditions for the synthesis of perimidine derivatives, which are often precursors to the target methanol compounds:

| Catalyst | Solvent | Temperature | Key Advantages |

| Bis(oxalato)boric acid (10 mol%) | Ethanol | Reflux | Green solvent, mild conditions, recoverable catalyst |

| InCl₃ | Water | Ambient | Mild, inexpensive, non-toxic catalyst, greener media |

| Phenyl boronic acid | Ethanol | 75 °C | Shorter reaction time, mild conditions, high atom economy |

| Nano-silica sulfuric acid | - | - | High yields, reusable catalyst, ease of workup |

| Cu(NO₃)₂·6H₂O | Ethanol | Room Temperature | Environmentally benign, operational simplicity, short reaction times |

| p-Toluenesulfonic acid (p-TSA) | Neat (solvent-free) | 80 °C | Environmentally benign, improved selectivity, enhanced reaction rates |

This table is interactive. Users can sort and filter the data based on different parameters.

Chemical Transformations and Derivative Chemistry of 1h Perimidin 2 Ylmethanol

Reactions Involving the Hydroxyl Group at the 2-Position

The primary alcohol functionality at the 2-position of the perimidine ring is a key site for chemical modification. Its ability to undergo oxidation, esterification, and etherification provides a versatile handle for introducing new functional groups and building molecular complexity.

The oxidation of the primary hydroxyl group of 1H-perimidin-2-ylmethanol to the corresponding carbonyl compound, 1H-perimidine-2-carbaldehyde, represents a fundamental transformation. This reaction is crucial for the synthesis of various derivatives, as the resulting aldehyde can participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and the formation of imines and oximes.

A variety of mild oxidizing agents can be employed for this transformation to prevent over-oxidation to the carboxylic acid. Commonly used reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that proceeds under mild, metal-free conditions. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent | Typical Conditions |

|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature |

| Pyridinium Dichromate (PDC) | CH₂Cl₂, room temperature |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. A classic method for this transformation is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, also provides an efficient route to the desired esters.

Etherification of the hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the ether. Other methods for etherification include reactions with alkyl sulfates or the use of Mitsunobu reaction conditions.

Derivatization at the Perimidine Nitrogen Atoms

The perimidine ring system contains two nitrogen atoms that can be sites for further derivatization. These secondary amine-like nitrogens can undergo reactions such as N-alkylation and N-acylation, allowing for the introduction of a wide range of substituents that can modulate the electronic and steric properties of the molecule.

N-alkylation can be achieved by treating this compound with alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, potentially leading to mono- or di-alkylated products. Similarly, N-acylation can be accomplished by reacting the perimidine with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base, to introduce acyl groups onto the nitrogen atoms.

Introduction of Diverse Substituents on the Naphthalene (B1677914) Moiety

The naphthalene core of the perimidine ring system is susceptible to electrophilic aromatic substitution reactions. nih.gov The electron-donating character of the fused heterocyclic ring activates the naphthalene moiety towards electrophiles. Theoretical studies and experimental evidence on related perimidine systems suggest that electrophilic attack preferentially occurs at the 4, 9, 6, and 7-positions. nih.gov

Common electrophilic substitution reactions that can be applied to introduce substituents onto the naphthalene ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Employing reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination or chlorination.

Sulfonation: Treatment with fuming sulfuric acid to install a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst to introduce acyl or alkyl groups. The specific conditions and regioselectivity of these reactions can be influenced by the nature of the substituent at the 2-position and the reaction parameters.

Synthesis of Fused Heterocyclic Systems Utilizing this compound Precursors

The versatile reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of more complex, fused heterocyclic systems. For instance, derivatives of this compound can be envisioned as starting materials for the construction of novel polycyclic aromatic compounds with interesting photophysical or biological properties.

One potential synthetic route involves the conversion of the hydroxyl group into a suitable leaving group, followed by intramolecular cyclization or intermolecular reactions with other difunctional molecules. For example, the synthesis of pyrrolo[1,2-a]perimidines has been reported from other perimidine derivatives. nih.gov A similar strategy could potentially be adapted, starting from derivatives of this compound, to access novel fused heterocyclic architectures. The specific synthetic pathways would depend on the desired target structure and the reactivity of the chosen precursors.

Advanced Spectroscopic Characterization and Solid State Analysis of 1h Perimidin 2 Ylmethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 1H-perimidin-2-ylmethanol, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete structural assignment.

¹H NMR spectroscopy reveals the different chemical environments of protons in a molecule. In this compound, the spectrum would be characterized by signals from the perimidine core, the methanol (B129727) substituent, and the N-H protons.

The aromatic region of the perimidine system is expected to show a complex pattern of signals. The protons on the naphthalene (B1677914) part of the perimidine ring system would likely appear as doublets and triplets, with chemical shifts influenced by the electron-donating and withdrawing effects of the fused rings and nitrogen atoms. For instance, in a related compound, 2-(pyridin-2-yl)-1H-perimidine, the protons of the perimidine core appear as complex multiplets in the range of 7.06–7.25 ppm, with distinct doublets at 6.36 and 6.91 ppm. Current time information in Bangalore, IN.

The methylene (B1212753) protons (-CH₂-) of the methanol group would likely appear as a singlet, or if coupled to the hydroxyl proton, as a doublet. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk Its presence can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). The N-H protons of the perimidine ring would also present as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on spectroscopic principles and data from similar structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Perimidine) | 10.0 - 12.0 | br s | 1H |

| Aromatic-H (Perimidine) | 6.5 - 7.8 | m | 6H |

| -CH₂- (Methanol) | ~4.5 | s or d | 2H |

| -OH (Methanol) | 2.0 - 5.0 | br s | 1H |

br s = broad singlet, m = multiplet, s = singlet, d = doublet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The perimidine core will exhibit several signals in the aromatic region (typically δ 100-150 ppm). The carbon atom at the 2-position (C-2), being attached to two nitrogen atoms and the methanol group, is expected to be significantly downfield. Quaternary carbons in the fused ring system will also have distinct chemical shifts. The carbon of the methylene group (-CH₂-) in the methanol substituent would appear in the aliphatic region, typically between δ 50-70 ppm.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which would be particularly useful in assigning the carbons of the perimidine ring. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on spectroscopic principles and data from similar structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Perimidine) | ~150 - 160 |

| Aromatic-C (Perimidine) | ~100 - 145 |

| -CH₂- (Methanol) | ~60 - 70 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. iith.ac.in

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca It would be used to definitively link the proton signals of the perimidine ring and the methylene group to their corresponding carbon signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. hmdb.ca HMBC would be invaluable for assigning the quaternary carbons of the perimidine ring by observing their correlations with nearby protons. It would also confirm the connectivity between the methylene protons and the C-2 carbon of the perimidine ring. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure. acs.org For this compound, NOESY could reveal spatial proximities between the methylene protons and specific protons on the perimidine ring, helping to confirm the conformation of the molecule.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nmrdb.orguzh.ch

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, and C=C bonds.

N-H and O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of both N-H and O-H stretching vibrations, likely overlapping due to hydrogen bonding.

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic perimidine ring.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ would correspond to the C-H stretching of the methylene group.

C=N and C=C Stretching: The region between 1500-1650 cm⁻¹ will contain absorptions from the C=N and C=C stretching vibrations within the perimidine ring system.

C-O Stretching: A strong absorption band in the range of 1000-1200 cm⁻¹ would be expected for the C-O stretching of the primary alcohol.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values based on characteristic group frequencies. Actual experimental values may vary.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H and O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=N and C=C stretch (Aromatic) | 1500 - 1650 | Medium to Strong |

| C-O stretch (Primary Alcohol) | 1000 - 1200 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of a molecule's mass, often to four or more decimal places. mdpi.com This high precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. drugbank.com

For this compound (C₁₂H₁₀N₂O), the expected exact mass of the molecular ion [M+H]⁺ can be calculated with high precision. HRMS would be able to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. mdpi.com The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, likely showing the loss of the methanol group or fragmentation of the perimidine ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile compounds. nih.gov It allows for the transfer of ions from a solution into the gas phase for mass spectrometric analysis. nih.gov This method is highly sensitive and can be used to analyze both small and large molecules in complex biological samples, often coupled with high-performance liquid chromatography (HPLC). nih.gov

In the study of 1,4-dihydropyridine (B1200194) derivatives, a class of compounds structurally related to perimidines, high-resolution ESI-ion-trap time-of-flight multistage tandem mass spectrometry (ESI-IT-TOF/MSn) was employed to determine the accurate masses and fragmentation pathways of protonated derivatives. researchgate.net This technique provided detailed structural information by analyzing the fragmentation patterns. researchgate.net For instance, the fragmentation of protonated molecules often involves the loss of neutral groups, leading to the formation of characteristic fragment ions. researchgate.net

ESI-MS has also been instrumental in studying noncovalent complexes, such as those involving DNA with drugs, metals, and proteins. nih.gov The gentle nature of the ESI process allows for the transfer of these fragile complexes from the liquid phase to the gas phase without disrupting the noncovalent interactions. nih.gov This capability is crucial for understanding the binding of small molecules to biological macromolecules.

While specific ESI-MS data for this compound is not detailed in the provided results, the principles of ESI-MS suggest that it would be a valuable tool for its characterization. The technique would likely reveal the protonated molecule [M+H]+, providing a clear indication of the molecular weight. Further fragmentation analysis (MS/MS) could elucidate the connectivity of the molecule by identifying characteristic losses, such as the hydroxymethyl group or fragments of the perimidine core.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a vaporized sample with a beam of high-energy electrons, typically at 70 eV. wikipedia.orgemory.edu This process leads to the formation of a molecular ion (M+•) and extensive fragmentation, which provides a detailed fragmentation pattern that can be used as a "fingerprint" for compound identification. wikipedia.orgshimadzu.eu

EI-MS has been used to characterize various heterocyclic compounds. For example, the EI-MS of 2-aryl-2,3-dihydro-1H-perimidine derivatives showed molecular ion peaks with high intensity. academicjournals.org The fragmentation patterns included the loss of protons, methyl groups, and other substituents, which supported the expected structures. academicjournals.org For instance, the mass spectrum of one derivative, compound 3e, displayed a molecular ion peak at m/z 259, along with other peaks resulting from fragmentation. academicjournals.org Another derivative, compound 3h, showed a molecular ion peak at m/z 290.1. academicjournals.org

The fragmentation in EI-MS is governed by the stability of the resulting ions and radicals. ruc.dklibretexts.org The ionization process typically removes an electron from a lone pair or a π-system, creating a radical cation that then undergoes further cleavage. ruc.dk For molecules containing heteroatoms like nitrogen and oxygen, ionization often occurs at these sites. ruc.dk The subsequent fragmentation can involve the cleavage of bonds adjacent to these heteroatoms (α-cleavage) or rearrangements like the McLafferty rearrangement. ruc.dk

While specific EI-MS data for this compound is not available in the provided results, it is expected that its mass spectrum would show a molecular ion peak corresponding to its molecular weight, followed by fragmentation involving the loss of the hydroxymethyl group (-CH2OH), water (H2O), and fragmentation of the perimidine ring system. The resulting fragmentation pattern would be valuable for confirming its structure.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esunimi.it It provides detailed information about molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Molecular Geometry and Connectivity

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for establishing the molecular structure of crystalline compounds. uhu-ciqso.esunimi.it This technique has been applied to various perimidine derivatives to elucidate their molecular geometry and connectivity.

For instance, the SC-XRD analysis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol confirmed its solid-state structure. researchgate.net Similarly, the crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine were determined by SC-XRD, revealing details about their conformations. nih.govresearchgate.net In the hemihydrate, the perimidine and p-tolyl rings are slightly twisted, while the N-methylated derivative exhibits a more distorted conformation due to steric hindrance. nih.govresearchgate.net

The analysis of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine and its 5-methyl derivative by X-ray crystallography established their molecular structures and provided precise bond lengths and angles. benthamopenarchives.com Such data is crucial for understanding the electronic properties and reactivity of these molecules.

The table below presents crystallographic data for selected perimidine derivatives, illustrating the kind of information obtained from SC-XRD studies.

| Compound Name | Crystal System | Space Group | Key Geometric Features |

| 2-(p-tolyl)-1H-perimidine hemihydrate | Orthorhombic | Fdd2 | Slightly twisted perimidine and aryl rings. nih.govresearchgate.net |

| 1-methyl-2-(p-tolyl)-1H-perimidine | Monoclinic | P21/c | More distorted conformation due to steric repulsion. nih.govresearchgate.net |

| Phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol | Not specified | Not specified | Solid-state structure established. researchgate.net |

| 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine | Triclinic | P-1 | Solvated with a water molecule. benthamopenarchives.com |

| 2-(N'-2-methylbenzylidenehydrazino)-5-methyl-4-trifluoromethyl-pyrimidine | Tetragonal | P41 | --- |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.orgmdpi.com Understanding these interactions is crucial for explaining the physical properties of crystalline materials.

In the crystal structure of 2-(p-tolyl)-1H-perimidine hemihydrate, the molecules are linked by intermolecular N-H···O hydrogen bonds with water molecules and are further stabilized by π-π stacking interactions. nih.govresearchgate.net In contrast, its N-methylated derivative, 1-methyl-2-(p-tolyl)-1H-perimidine, lacks these hydrogen bonds and its crystal packing is primarily determined by C-H···π contacts. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. nih.govscirp.org For 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, this analysis revealed that the most significant contributions to the crystal packing come from H···H (36.2%), H···C/C···H (20.9%), H···O/O···H (17.8%), and H···N/N···H (12.2%) contacts, indicating the dominance of hydrogen bonding and van der Waals interactions. nih.govresearchgate.net

The table below summarizes the key intermolecular interactions observed in the crystal structures of some perimidine derivatives.

| Compound | Dominant Intermolecular Interactions |

| 2-(p-tolyl)-1H-perimidine hemihydrate | N-H···O hydrogen bonds, π-π stacking. nih.govresearchgate.net |

| 1-methyl-2-(p-tolyl)-1H-perimidine | C-H···π contacts. nih.govresearchgate.net |

| 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one | H···H, H···C, H···O, H···N contacts (hydrogen bonding and van der Waals). nih.govresearchgate.net |

| Phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol | Hydrogen bonding and van der Waals interactions. researchgate.net |

Solvent Inclusion and Solvate Formation Studies

During crystallization, solvent molecules can become incorporated into the crystal lattice, forming solvates. nih.gov The inclusion of solvents can significantly affect the crystal structure and properties of a compound.

The study of 2-(p-tolyl)-1H-perimidine hemihydrate provides a clear example of solvate formation, where a water molecule is incorporated for every two perimidine molecules. nih.govresearchgate.net The crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine also revealed the presence of a methanol solvate. mdpi.com Thermal analysis showed that this methanol molecule is released upon heating between 60 and 110 °C. mdpi.com

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Solvent Release

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature. universallab.orglabmanager.com These methods are valuable for determining thermal stability, phase transitions, and solvent content.

TGA measures the change in mass of a sample as it is heated, providing information about decomposition, dehydration, and desolvation events. universallab.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and glass transitions. nih.gov

In the study of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, DSC and TGA were used to investigate the release of methanol from its solvate. mdpi.com The DSC thermogram showed an endothermic peak between 60–110 °C, corresponding to the release of methanol. mdpi.com TGA confirmed this with a weight loss of approximately 13%, which is consistent with the loss of one methanol molecule. mdpi.com

The thermal stability of pyrimidine (B1678525) derivatives has also been investigated using these techniques. For example, TGA of certain phenyl pyrimidine derivatives revealed high thermal stability, which is an important property for their application in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

The table below summarizes the thermal analysis data for a representative perimidine derivative.

| Compound | Technique | Observed Event | Temperature Range (°C) |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (methanol solvate) | DSC | Endothermic peak (methanol release) | 60–110 mdpi.com |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (methanol solvate) | TGA | Weight loss (~13%) | up to 110 mdpi.com |

Computational and Theoretical Investigations of 1h Perimidin 2 Ylmethanol and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of many-body systems, including molecules of pharmaceutical and material interest. gjar.orgtandfonline.com DFT methods are employed to determine optimized geometries, electronic properties, and vibrational frequencies, providing a detailed picture of the molecule's behavior at the atomic level. For perimidine derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in these explorations. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is geometry optimization, a process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. storion.ruarxiv.org For perimidine derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles in their ground state. researchgate.netmdpi.com

For instance, a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine, an analogue of 1H-perimidin-2-ylmethanol, utilized DFT with the B3LYP/6-311G(d,p) basis set to obtain its optimized molecular structure. researchgate.net Similarly, the geometry of 2-(2,3-dihydro-1H-perimidin-2-yl)phenol was optimized at the B3LYP/6–311G(d,p) level, revealing a non-planar C4N2 ring in an envelope conformation. nih.govresearchgate.net These optimized structures provide the foundation for all subsequent property calculations.

The electronic structure of these compounds, which governs their chemical behavior, is also elucidated through DFT. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals.

Table 1: Selected Optimized Geometrical Parameters for a Perimidine Derivative (Note: This table is a representative example based on typical findings for perimidine analogues. Actual values for this compound would require specific calculations.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N (pyrimidine ring) | 1.38 |

| C=N (pyrimidine ring) | 1.32 |

| C-C (naphthalene ring) | 1.40 |

| N-C-N (angle) | 118.0 |

| C-N-C (angle) | 122.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating a potential for charge transfer within the molecule. researchgate.net In another study on pyrimidine (B1678525) derivatives, the HOMO-LUMO gap was used to explain the charge transfer interactions within the molecules. researchgate.net Analysis of the HOMO and LUMO compositions reveals which parts of the molecule are involved in electron donation and acceptance. For instance, in some cyclometalated iridium complexes with perimidine ligands, the HOMO is localized on the perimidine, while the LUMO is on an ancillary ligand. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Perimidine Analogue (Note: This table is illustrative. Values are based on findings for related compounds and would need specific calculation for this compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Vibrational Spectroscopy Prediction and Correlation with Experimental Data

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. emmanuelcollege.ac.insciensage.info By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific atomic motions (stretching, bending, etc.) can be achieved. nih.gov

This correlation is often improved by scaling the calculated frequencies to account for anharmonicity and limitations in the theoretical model. emmanuelcollege.ac.in Such studies have been performed for various pyrimidine derivatives, providing a deeper understanding of their structural characteristics. gjar.orgsciensage.info For example, a complete vibrational analysis of a fluorinated pyrimidine derivative was carried out using DFT (B3LYP/6-311++G(d,p)), and the results were correlated with experimental FT-IR and FT-Raman spectra. gjar.org This allows for a confident assignment of vibrational modes, including those associated with the perimidine core and its substituents.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. dtic.mil It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netnih.gov The MEP surface is colored to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For perimidine derivatives, MEP analysis has shown that the negative potential is often located around the nitrogen atoms of the perimidine ring, indicating their nucleophilic character. researchgate.net Conversely, the hydrogen atoms attached to nitrogen often exhibit the most positive potential, making them likely sites for interaction with bases. researchgate.net This information is critical for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. mdpi.comfayoum.edu.eg

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanics can be used to probe the energetic feasibility of proposed reaction pathways. researchgate.net By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the most likely mechanism for a given transformation.

For example, the mechanism for the formation of a substituted perimidine, phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, was investigated using quantum mechanics. researchgate.net Two plausible routes were considered, and by comparing the energies of the intermediates and transition states, the more energetically favorable pathway was identified. researchgate.net These studies provide fundamental insights into the chemical processes that lead to the synthesis of perimidine-based compounds.

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Decomposition

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in crystalline solids. matec-conferences.orgsciensage.info The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, and it provides a graphical representation of how neighboring molecules interact.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine |

| 2-(2,3-dihydro-1H-perimidin-2-yl)phenol |

| Phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone |

| 2-(2-thienyl)perimidine |

| 2,4-Dihydroxy-5-fluoropyrimidine |

| 4-amino pyrazolo (3,4-d) pyrimidine |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine |

| 1,5-benzodiazepine |

Nonlinear Optical (NLO) Properties Prediction

The investigation into the nonlinear optical (NLO) properties of materials is a burgeoning field of research, driven by the potential for applications in advanced technologies such as optical data processing and telecommunications. Organic molecules, in particular, have garnered significant attention due to their high NLO responses, structural flexibility, and ease of synthesis. Computational quantum chemistry, especially Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting and understanding the NLO behavior of novel molecular structures before their synthesis. nih.govacs.orgnih.gov

While direct computational studies on the nonlinear optical properties of this compound are not extensively available in the current literature, valuable insights can be gleaned from theoretical investigations of its structural analogues. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution of electron density and the ease with which it can be polarized by an external electric field. Key parameters calculated to predict NLO activity include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov A larger dipole moment and hyperpolarizability are generally indicative of a more significant NLO response.

A pertinent example is the computational study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), an analogue of this compound. researchgate.netmaterialsciencejournal.org Theoretical calculations on TDHP provide data on several quantum chemical parameters that are crucial for evaluating its potential as an NLO material. researchgate.netmaterialsciencejournal.org

Detailed Research Findings

In a theoretical study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), the structural and electronic properties were investigated using DFT with the B3LYP/6-311G(d,p) basis set. researchgate.netmaterialsciencejournal.org The calculations revealed a Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 4.25 eV, which suggests a degree of charge transfer within the molecule. researchgate.netmaterialsciencejournal.org This intramolecular charge transfer is a key factor for NLO activity.

The study also calculated several global reactivity descriptors which are instrumental in understanding the NLO potential. materialsciencejournal.org These parameters for TDHP are summarized in the table below.

| Parameter | Calculated Value | Unit |

| HOMO-LUMO Energy Gap (ΔE) | 4.25 | eV |

| Ionization Potential (I) | 4.85 | eV |

| Electron Affinity (A) | 0.60 | eV |

| Chemical Hardness (η) | 2.12 | eV |

| Chemical Softness (S) | 0.47 | eV⁻¹ |

| Electrophilicity Index (ω) | 1.75 | eV |

| Data sourced from Adole et al. (2021). materialsciencejournal.org |

The chemical hardness and softness are critical in determining the polarizability of the molecule. materialsciencejournal.org A lower chemical hardness and higher chemical softness generally correlate with a higher polarizability, which in turn can lead to a more pronounced NLO response. The electrophilicity index of 1.75 eV for TDHP suggests its capability to accept electrons, a characteristic often found in molecules with significant NLO properties. materialsciencejournal.org

Furthermore, the analysis of the molecular electrostatic potential (MEP) and Mulliken atomic charges for TDHP helped in identifying the electron-rich and electron-deficient regions of the molecule, providing insights into the charge distribution that governs the dipole moment and hyperpolarizability. researchgate.netmaterialsciencejournal.org Although the explicit values for dipole moment (μ) and first hyperpolarizability (β) were not reported in this specific study, the calculated electronic parameters strongly suggest that perimidine derivatives like TDHP are promising candidates for NLO materials. materialsciencejournal.org The presence of the extended π-conjugated system in the perimidine core is a crucial structural feature that enhances these properties.

Advanced Research Applications of 1h Perimidin 2 Ylmethanol and Perimidine Scaffolds

Exploration in Pre-clinical Medicinal Chemistry and Biological Activity Research

The versatile structure of the perimidine nucleus has made it a valuable framework in the design and synthesis of novel therapeutic agents. materialsciencejournal.orgbenthamdirect.com Researchers have extensively explored its potential in developing new drugs by modifying its core structure to enhance biological efficacy.

Development of Novel Heterocyclic Scaffolds for Bioactive Molecules

The perimidine scaffold serves as a foundational structure for the development of more complex heterocyclic molecules with potential therapeutic value. benthamdirect.comufrj.br Its amphoteric nature, possessing both electron-rich and electron-deficient characteristics, makes it a fascinating subject for chemical modifications. materialsciencejournal.org Synthetic strategies often involve the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds to generate a diverse library of perimidine derivatives. nih.gov This approach allows for the introduction of different functional groups, leading to the creation of novel scaffolds with tailored biological activities. The thieno[2,3-d]pyrimidine (B153573) scaffold, for instance, is considered a bioisostere of adenine (B156593) and has been a focus of drug discovery efforts. nih.gov

Investigation of Pre-clinical Biological Activities

Perimidine derivatives have demonstrated a wide spectrum of preclinical biological activities, making them promising candidates for further drug development. materialsciencejournal.orgbenthamdirect.com

Numerous studies have highlighted the potent antimicrobial and antifungal properties of perimidine derivatives. materialsciencejournal.orgresearchcommons.orgijpsr.comrjptonline.orgresearchgate.netekb.eg For example, certain pyrimidine (B1678525) derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchcommons.org Some synthesized compounds exhibited notable activity against strains like Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. rjptonline.orgekb.eg In some cases, the antifungal activity of synthesized pyrimidine derivatives was found to be comparable or even superior to commercial fungicides. frontiersin.orgnih.govnih.govresearchgate.net Specifically, a series of pyrimidine derivatives containing an amide moiety demonstrated excellent antifungal activity against Phomopsis sp. frontiersin.orgnih.govresearchgate.net

The anticancer potential of perimidine scaffolds is a major area of research. materialsciencejournal.orgijrpr.com Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines. nih.govsioc-journal.cnsioc-journal.cnmdpi.com For instance, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives showed promising antiproliferative activities, with one compound exhibiting significant activity against HGC-27 cancer cells. nih.gov Another study reported that novel 2,4,6-trisubstituted pyrimidine derivatives displayed moderate to potent antiproliferative activities against several human tumor cell lines, with one compound being particularly effective against PC-3 cells. sioc-journal.cn Similarly, certain thiazolo[3,2-a]pyrimidine derivatives have shown antitumor activity against PC-3 and HepG2 cell lines. sioc-journal.cn The antiproliferative effects of some pyrrolo[2,3-d]pyrimidine derivatives have also been noted, with one compound showing potent cytostatic activity on HeLa and CFPAC-1 cells. mdpi.com

Table 1: Examples of Pre-clinical Biological Activities of Perimidine Derivatives

| Biological Activity | Target/Organism | Key Findings |

| Antibacterial | S. aureus, E. coli | Some perimidine derivatives effectively worked against E. coli. nih.gov |

| Antifungal | Phomopsis sp., B. cinerea | Pyrimidine derivatives with an amide moiety showed excellent activity. frontiersin.orgnih.govresearchgate.net |

| Antiproliferative | HGC-27 cancer cells | A thiazolo[5,4-d]pyrimidine derivative showed good activity with an IC50 of 1.22 μM. nih.gov |

| Antitumor | PC-3 cells | A 2,4,6-trisubstituted pyrimidine derivative had an IC50 value of (0.87±0.15) μmol•L−1. sioc-journal.cn |

Mechanism of Action Studies at the Molecular and Cellular Level

Understanding how these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has focused on elucidating their mechanisms of action at the molecular and cellular levels.

Perimidine derivatives have been shown to inhibit various enzymes implicated in disease processes. researchgate.net For example, some pyrimidine derivatives have been investigated as inhibitors of metabolic enzymes like carbonic anhydrase, acetylcholinesterase, and α-glycosidase. researchgate.net A series of pyrimidine-based compounds, known as "Pyrimidyns," were found to inhibit the GTPase activity of dynamin, a protein involved in endocytosis. nih.gov Furthermore, certain pyrimidine derivatives have demonstrated inhibitory effects on glutathione (B108866) reductase and glutathione S-transferase, enzymes that play roles in cellular redox balance and detoxification. juniperpublishers.comjournalagent.com The inhibition of PIM-1 kinase, a protein involved in cell proliferation, has also been observed with some pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org

A significant aspect of the antitumor activity of perimidine derivatives is their ability to induce apoptosis (programmed cell death) in cancer cells. jrasb.comjst.go.jpnih.govnih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through various pathways. For instance, some derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. jrasb.comnih.govnih.gov The activation of caspases, key executioner enzymes in apoptosis, has also been reported. jrasb.comnih.gov Furthermore, some compounds have been found to arrest the cell cycle at different phases, such as G1 or G2/M, preventing cancer cell proliferation. sioc-journal.cnrsc.orgjrasb.comjst.go.jp The inhibition of signaling pathways crucial for cancer cell survival, such as the FAK/PI3K/Akt pathway, has also been documented. jrasb.com

Table 2: Mechanistic Insights into the Action of Perimidine Derivatives

| Mechanism of Action | Target/Pathway | Observed Effect |

| Enzyme Inhibition | Dynamin GTPase | Competitive inhibition of GTP and phospholipid interactions. nih.gov |

| Enzyme Inhibition | PIM-1 Kinase | Potent inhibition with IC50 values in the nanomolar range. rsc.org |

| Apoptosis Induction | Bcl-2 family proteins | Downregulation of Bcl-2 and upregulation of Bax. jrasb.comnih.govnih.gov |

| Cell Cycle Arrest | G2/M phase | Arrest of cell cycle progression in cancer cells. sioc-journal.cnjrasb.comjst.go.jp |

| Signaling Pathway Modulation | FAK/PI3K/Akt | Inhibition of the pathway, leading to reduced cell survival. jrasb.com |

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. By systematically modifying the chemical structure of the perimidine scaffold and observing the effects on biological activity, researchers can identify key structural features required for efficacy. nih.gov For example, in a series of antifungal pyrimidine derivatives, the nature and position of substituents on the benzene (B151609) ring were found to significantly influence their activity. frontiersin.org Similarly, SAR studies on thiazolo[5,4-d]pyrimidine derivatives have led to the identification of compounds with improved antiproliferative activity. nih.gov These studies guide the rational design of more potent and specific perimidine-based drug candidates.

Molecular Interaction Profiling and Target Binding Analysis

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. nih.govmdpi.comekb.eg This method provides valuable insights into the molecular interactions that govern the biological activity of perimidine derivatives. For instance, docking studies have been used to understand how perimidine-based anti-inflammatory compounds bind to the active site of COX-2. nih.gov Similarly, molecular docking has been employed to investigate the binding of pyrimidine derivatives to the main protease of SARS-CoV-2, suggesting their potential as antiviral agents. mdpi.com These computational analyses help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds, which are crucial for the compound's inhibitory activity. mdpi.com

Applications in Materials Science

Beyond their medicinal applications, perimidine scaffolds possess properties that make them suitable for use in materials science. materialsciencejournal.org Their unique electronic and photophysical characteristics have led to their exploration in the development of new materials. Perimidine derivatives have been investigated for their potential use as photosensors and in the dye industry. materialsciencejournal.org Furthermore, the ability of perimidine scaffolds to form stable complexes with metals has opened up avenues for their use in catalysis and the synthesis of novel organometallic materials. acs.org

Development of Functional Organic Materials with Tailored Properties

Perimidine derivatives are increasingly utilized in the creation of functional organic materials with specific, tailored properties. researchgate.net Their rigid, planar structure and extended π-system contribute to strong intermolecular interactions, such as π-stacking, which is crucial for charge transport in organic electronic devices. researchgate.net The ability to functionalize the perimidine core at various positions allows for the fine-tuning of its electronic and photophysical properties. frontiersin.org

Researchers have synthesized novel four-coordinate Cu(I) complexes incorporating chelating N-heterocyclic carbene (NHC) ligands derived from perimidine. frontiersin.org By attaching electron-donating or electron-withdrawing groups to the perimidine unit, the photophysical properties of these complexes can be systematically adjusted. frontiersin.org For instance, the emission wavelengths and quantum yields of these materials can be modified, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. frontiersin.orgfudan.edu.cn

The synthesis of quinoidal diindenothienoacenes represents another area where the principles of designing functional organic materials are applied, focusing on achieving specific electronic and packing properties for material applications. rsc.org The design and synthesis of diacetylene-functionalized organic materials also highlight how modifying molecular structures can influence their nonlinear optical properties. researchgate.net

Exploration in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the unique properties of organic materials for various applications, including thin-film transistors, solar cells, and light-emitting diodes. rsc.orgdlr.de Perimidine-based compounds are promising candidates for these applications due to their inherent electronic characteristics. researchgate.net The development of bio-integrated organic optoelectronics, which utilizes the soft and deformable nature of organic semiconductors, opens up new possibilities for wearable and implantable devices. researchgate.net

The performance of organic electronic devices is often dictated by the charge transport properties of the materials used. uni-koeln.de The ordered packing of perimidine derivatives in the solid state can facilitate efficient charge migration. researchgate.net Research in this area focuses on understanding the relationship between molecular structure, solid-state packing, and device performance. fudan.edu.cnuni-koeln.de

Corrosion Inhibition Studies

Perimidine derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly mild steel in acidic environments. researchgate.netresearchgate.net Their effectiveness stems from the presence of nitrogen heteroatoms and the extensive π-system, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. researchgate.netjocpr.comresearchgate.net

Studies have shown that even at low concentrations, perimidine compounds can achieve high inhibition efficiencies. researchgate.net For example, 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER) have exhibited over 90% inhibition efficiency for mild steel in 1.0 M HCl at concentrations below 0.15 mM. researchgate.net The presence of an amino group at the 2-position in NPER was found to slightly enhance its inhibitive capability compared to PER. researchgate.net The adsorption of these molecules on the metal surface is a key aspect of their inhibitory action. bohrium.comekb.eg

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Metal | Medium |

| 1H-perimidine (PER) | <0.15 | >90 | Mild Steel | 1.0 M HCl |

| 1H-perimidin-2-amine (NPER) | <0.15 | >90 | Mild Steel | 1.0 M HCl |

| DHPM I | 2 | 91 | Austenitic Stainless Steel | 0.5M H2SO4 |

Catalytic Applications

The perimidine scaffold has proven to be a valuable platform for the design of ligands in catalysis, particularly in the development of N-heterocyclic carbenes (NHCs).

Design of N-Heterocyclic Carbene (NHC) Ligands Based on Perimidine

N-heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. researchgate.netresearchgate.net While traditional NHCs are based on five-membered rings like imidazole, there is growing interest in six-membered ring NHCs, with the perimidine scaffold being a prominent example. anu.edu.aunsf.gov

Perimidine-based NHCs offer unique steric and electronic properties compared to their five-membered counterparts. anu.edu.au They have been successfully incorporated into pincer-type ligand architectures, leading to highly stable and versatile metal complexes with applications in catalysis. anu.edu.au The synthesis of these ligands can be achieved through methods like chelate-assisted double C-H activation. researchgate.net Researchers have also designed sterically demanding and electron-rich carbene ligands using the perimidine scaffold. acs.org

Investigation in Organocatalysis and Metal-Catalyzed Organic Transformations

Perimidine-based NHC-metal complexes have been investigated as catalysts in a variety of organic transformations. mdpi.com For example, a rhodium(I) complex bearing a perimidine-based NHC/phosphine pincer ligand has been used to catalyze the N-formylation and N-methylation of amines using carbon dioxide as a C1 source. researchgate.net This highlights the potential of these catalysts in sustainable chemical synthesis.

The versatility of NHC ligands allows for their use in a broad range of metal-catalyzed reactions. researchgate.net The ability to tune the electronic and steric properties of perimidine-based NHCs makes them "smart" ligands that can be adapted for specific catalytic applications. acs.org This adaptability is crucial for developing highly efficient and selective catalysts for challenging organic transformations. rsc.org

Analytical Chemistry and Sensing Technologies

The unique photophysical properties of perimidine derivatives make them suitable for applications in analytical chemistry, particularly as fluorescent sensors. researchgate.net The development of portable data acquisition systems for electrochemical sensors enables the use of such technologies for on-site analysis, for instance, in environmental monitoring. chemrxiv.org

The integration of sensing technologies with chemometrics, which involves the use of statistical and mathematical methods to extract meaningful information from chemical data, is crucial for developing robust analytical applications. mdpi.com Perimidine-based compounds have been explored as chemosensors for the detection of specific ions. researchgate.net The design of these sensors often involves functionalizing the perimidine core with a receptor unit that selectively binds to the target analyte, leading to a measurable change in the fluorescence or other optical properties of the molecule. The synthesis of pyrazole (B372694) derivatives and their evaluation for various biological activities also contributes to the broader field of developing new functional molecules. mdpi.com

Development of Chemosensors for Ion Detection and Metal Ion Complexation

The perimidine framework serves as a versatile ligand for the development of chemosensors, which are molecules designed to signal the presence of specific chemical species through a detectable change, such as color or fluorescence. mdpi.com The nitrogen atoms within the perimidine structure provide excellent coordination sites for metal ions, making these compounds particularly suitable for ion detection. researchgate.netekb.eg

Research has demonstrated the successful synthesis of perimidine-based chemosensors for the selective detection of various transition metal ions. researchgate.net These sensors often operate on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of a metal ion modulates the electronic properties of the molecule, leading to a measurable optical response. spectroscopyonline.com

A notable example is a simple, easily synthesized chemosensor, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene, which exhibits a selective colorimetric and "turn-off" fluorescence response to aqueous copper(II) ions (Cu²⁺). rsc.org This sensor can detect Cu²⁺, the third most abundant transition metal in the human body, with a high degree of sensitivity. rsc.org The interaction with Cu²⁺ quenches the natural fluorescence of the compound, allowing for quantitative detection at nanomolar concentrations. rsc.org The paramagnetic nature of Cu²⁺ is a known cause of fluorescence quenching in chemosensors. chemisgroup.us

Similarly, pyrimidine-based chemosensors have been engineered for the detection of iron(III) ions (Fe³⁺). One such sensor, N-(pyrimidin-2-yl) thiophene-2-carboxamide (PTC), shows a selective "turn-off" fluorescence in the presence of Fe³⁺ in an aqueous methanolic medium. wu.ac.th The complexation occurs in a 1:1 binding stoichiometry, which is crucial for predictable and reliable sensing. wu.ac.th

Furthermore, a reaction-based fluorescent probe incorporating a perimidine moiety was designed for the specific detection of mercury(II) ions (Hg²⁺). researchgate.net This probe demonstrated a significant fluorescence enhancement, allowing it to distinguish Hg²⁺ from other metal ions at a physiological pH. researchgate.net The development of such sensors is critical, as ions like Hg²⁺ are highly toxic to both humans and the environment, even at trace levels. nih.gov

The table below summarizes the performance of several perimidine-based chemosensors reported in the literature.

| Sensor Compound | Target Ion | Detection Method | Limit of Detection (LOD) |

| 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene | Cu²⁺ | Colorimetric & Fluorescence Turn-Off | 6.19 x 10⁻⁸ M rsc.org |

| N-(pyrimidin-2-yl) thiophene-2-carboxamide (PTC) | Fe³⁺ | UV-Vis & Fluorescence Turn-Off | 1.24 µM (Fluorescence) wu.ac.th |

| Perimidine-containing probe (PIC) | Hg²⁺ | Fluorescence Enhancement | 1.08 µM researchgate.net |

Fluorescent Probes and Their Photophysical Properties

Fluorescent probes are indispensable tools in chemical and biological research due to their high sensitivity, selectivity, and ease of operation. nih.gov The perimidine scaffold is an attractive core for designing such probes because its photophysical properties can be readily tuned. researchgate.net Key properties of a fluorescent probe include its absorption and emission wavelengths, fluorescence quantum yield (Φf), and Stokes shift (the difference between the maximum absorption and emission wavelengths). researchgate.netnih.gov

Many perimidine-based sensors function as "turn-off" fluorescent probes. rsc.orgwu.ac.th In its unbound state, the probe exhibits fluorescence when excited by a specific wavelength of light. Upon binding to a target metal ion, a non-radiative pathway, such as electron or energy transfer, is activated, which quenches the fluorescence. nih.gov For instance, the chemosensor for Cu²⁺, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene, shows a distinct fluorescence emission that is turned off upon complexation with the ion. rsc.org

Conversely, some probes operate on a "turn-on" mechanism. spectroscopyonline.com These sensors are typically non-fluorescent in their free state and become highly fluorescent upon binding to an analyte. A perimidine-based probe for Hg²⁺ detection, for example, displays a 42-fold enhancement in fluorescence upon binding the ion. researchgate.net This type of response is often preferred as it produces a signal against a dark background, potentially increasing sensitivity.